molecular formula C16H19N B3054378 4-(4-Butylphenyl)aniline CAS No. 60040-13-3

4-(4-Butylphenyl)aniline

Cat. No.: B3054378
CAS No.: 60040-13-3
M. Wt: 225.33 g/mol
InChI Key: NWGXDVIQTAEFBO-UHFFFAOYSA-N
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Description

Historical Context and Significance of Phenylaniline Derivatives in Organic Chemistry

Phenylaniline derivatives, a class of compounds featuring two interconnected benzene (B151609) rings with an amino group, have long been a cornerstone of organic chemistry. Their structural motif is present in a vast array of synthetic dyes, polymers, and pharmaceuticals. The inherent electronic properties and the ability to undergo a variety of chemical transformations have made them indispensable building blocks in organic synthesis. Historically, the study of phenylaniline derivatives has been pivotal in the development of new synthetic methodologies and in understanding structure-property relationships in conjugated systems.

Scope and Objectives of Research on 4-(4-Butylphenyl)aniline

Research into this compound is primarily driven by the desire to fine-tune the physical and chemical properties of the basic phenylaniline structure. The introduction of the butyl group, a flexible alkyl chain, can significantly influence the compound's solubility, melting point, and liquid crystalline behavior. The primary objectives of current research include:

The development of efficient and scalable synthetic routes to produce high-purity this compound.

A thorough characterization of its physical and chemical properties to establish a comprehensive data profile.

The exploration of its potential as a key component in the formulation of advanced materials, particularly liquid crystals for display technologies.

The investigation of its derivatives as potential scaffolds in medicinal chemistry for the design of novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-butylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h5-12H,2-4,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGXDVIQTAEFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568513
Record name 4'-Butyl[1,1'-biphenyl]-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60040-13-3
Record name 4′-Butyl[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60040-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Butyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 4 Butylphenyl Aniline and Its Analogues

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the synthesis of 4-(4-butylphenyl)aniline and its analogues. nih.gov These methods offer high efficiency, selectivity, and functional group tolerance. nih.gov

Suzuki-Miyaura Cross-Coupling Strategies for C-C and C-N Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely used method for the formation of C-C bonds. researchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. rsc.org For the synthesis of this compound, this strategy can be envisioned by coupling 4-butylaniline (B89568) with a 4-halophenylboronic acid derivative or, more commonly, by coupling 4-butylphenylboronic acid with a 4-haloaniline.

A key intermediate in the synthesis of related compounds, 4-butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline, is synthesized via Suzuki-Miyaura cross-coupling. This involves reacting a brominated precursor with bis(pinacolato)diboron (B136004) under palladium catalysis. The general mechanism for Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl (B1667301) product and regenerate the Pd(0) catalyst. rsc.org

Table 1: Key Components in Suzuki-Miyaura Cross-Coupling

ComponentRoleCommon Examples
Aryl Halide Electrophilic Partner4-Bromoaniline (B143363), 4-Iodoaniline
Organoboron Reagent Nucleophilic Partner4-Butylphenylboronic acid
Palladium Catalyst Facilitates the reactionPd(PPh₃)₄, Pd(OAc)₂
Base Activates the organoboron reagentK₂CO₃, K₃PO₄
Solvent Reaction MediumToluene, Dioxane, THF/Water

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide array of biphenyl derivatives by varying the substituents on both the aryl halide and the organoboron reagent. researchgate.net

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. core.ac.uk This palladium-catalyzed cross-coupling reaction enables the coupling of amines with aryl halides or triflates, providing a direct route to arylamines. core.ac.uk To synthesize this compound, this would involve the reaction of 4-butylaniline with a 4-halobenzene or 4-butylphenyl halide with aniline (B41778).

The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. researchgate.net Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. mit.edu The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the desired arylamine and regenerate the Pd(0) catalyst.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ComponentExample Reagent/ConditionPurpose
Aryl Halide 4-BromotolueneAryl source
Amine AnilineAmine source
Palladium Precatalyst Pd(OAc)₂Source of active Pd(0) catalyst
Ligand (t-Bu)₃P, BINAPStabilizes and activates the catalyst
Base NaOt-Bu, K₃PO₄Deprotonates the amine
Solvent Toluene, DioxaneReaction medium

Recent advancements have introduced well-defined N-heterocyclic carbene (NHC)/palladium(II) precatalysts that exhibit high activity in Buchwald-Hartwig aminations of aryl tosylates. acs.org These catalysts, such as [(IPr)PdCl₂(AN)], have shown excellent performance in coupling various anilines. nih.gov

Ullmann Coupling Protocols

The Ullmann coupling, a classical method for forming C-N bonds, traditionally involves the reaction of an aryl halide with an amine in the presence of a copper catalyst at high temperatures. acs.orggoogle.com While effective, these harsh conditions can limit its applicability. acs.org

Modern modifications of the Ullmann reaction have led to milder and more efficient protocols. For instance, microwave-assisted copper(0)-catalyzed Ullmann coupling has been shown to rapidly produce anilinoanthraquinone derivatives in high yields. acs.orgnih.gov Ligand-accelerated Ullmann coupling reactions have also been developed, enabling the efficient coupling of anilines with azoles without the need for protecting the aniline nitrogen. google.com The use of specific ligands can significantly enhance the reaction rate and yield, even for challenging substrates like unprotected anilines. google.com

Other Palladium-Catalyzed Synthetic Routes for Aniline Derivatives

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, other palladium-catalyzed methods are instrumental in synthesizing aniline derivatives. Palladium-catalyzed carbonylation reactions, for example, can introduce carbonyl groups into aniline structures, leading to valuable intermediates like isatoic anhydrides from N-alkyl anilines. acs.org

Furthermore, palladium catalysis can be employed in tandem or domino reactions, where multiple bond-forming events occur in a single pot, increasing synthetic efficiency. nih.gov For instance, palladium-catalyzed intramolecular cyclizations of N-acyl-o-alkynylanilines can produce complex heterocyclic structures. nih.gov The development of highly active and selective catalyst systems, often involving specific phosphine ligands, continues to expand the scope of palladium-catalyzed synthesis of aniline derivatives. mit.edu

Electrochemical Synthesis and Oxidative Approaches

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical synthesis. These techniques utilize electrical current to drive chemical reactions, frequently under mild conditions and without the need for harsh reagents.

The electrochemical synthesis of biphenyl amines can be achieved through oxidative coupling reactions. For example, the anodic oxidation of N,N'-diphenylbenzidine in the presence of sulfinic acids as nucleophiles leads to the regioselective synthesis of sulfonylated N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine derivatives in a convergent paired electrochemical process. thieme-connect.com This method boasts high yields, current efficiency, and atom economy. thieme-connect.com

Another approach involves the direct anodic oxidation of substituted biphenyls. The electrochemical oxidation of 2,2'-dibromobiphenyls provides a mild and direct route to cyclic diaryl λ³-bromanes, which are valuable intermediates in organic synthesis. nih.govbeilstein-journals.org The mechanism often involves the formation of a cation radical, followed by nucleophilic attack and subsequent cyclization. beilstein-journals.org Similarly, the electrochemical oxidation of biphenyl in the presence of amines can lead to the formation of aminobiphenyls. rsc.org

Table 3: Comparison of Synthetic Approaches

MethodKey FeaturesAdvantages
Transition Metal-Catalyzed Coupling High selectivity and functional group tolerance.Broad substrate scope, well-established methods.
Electrochemical Synthesis Driven by electrical current, often reagent-free.Mild conditions, high atom economy, potentially greener.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. opcw.orgacs.org These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Key green chemistry principles relevant to this synthesis include:

Atom Economy : Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are inherently more atom-economical than stoichiometric reactions. acs.org

Use of Safer Solvents and Auxiliaries : Minimizing or replacing hazardous solvents with greener alternatives like water or deep eutectic solvents (DESs). imist.mamdpi.com For example, carrying out reactions in aqueous media can significantly reduce the environmental impact. imist.ma

Catalysis : Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a fundamental principle. acs.org Transition metal catalysts are a prime example of this principle in action.

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. opcw.org Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. acs.org

Reduction of Derivatives : Avoiding unnecessary protection and deprotection steps, which add to the reagent load and waste generation. acs.org The development of catalysts that tolerate a wide range of functional groups helps to achieve this goal. google.com

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Solvent-Free and Mechanochemical Techniques

Solvent-free and mechanochemical synthetic methods are at the forefront of green chemistry, aiming to reduce or eliminate the use of volatile and often hazardous organic solvents. These techniques not only offer environmental benefits but can also lead to unique reactivity and product selectivity.

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force such as grinding or milling, has proven effective for the synthesis of complex organic molecules. For instance, the synthesis of biphenyl-derived organic fluorescent materials has been achieved through palladium-catalyzed oxidative homocoupling reactions of aryl boronic acids using a solvent-free and ligand-free ball-milling method. rsc.org This approach allows for the simple, rapid, and efficient synthesis of various biphenyl derivatives in moderate to good yields in the open air. rsc.org

A notable example is the solvent-free mechanochemical synthesis of high-transition biphenyltetracarboxydiimide liquid crystals. In this process, a mixture of 3,3′,4,4′-biphenyltetracarboxylic anhydride (B1165640) and a 4-n-alkylaniline, such as octylaniline, is milled in a stainless steel vial. The reaction proceeds to completion in as little as 15 minutes at a frequency of 20 Hz, yielding the final product in excellent yields of 95–99%. mdpi.comresearchgate.net The efficiency of the reaction is dependent on parameters like the weight of the milling balls, with heavier balls leading to higher yields. mdpi.com

Table 1: Effect of Milling Ball Weight on Mechanochemical Synthesis Yield mdpi.com Milling of 100 mg of 3,3′,4,4′-biphenyltetracarboxylic dianhydride and 174 mg of octyl aniline at 20 Hz for 15 min.

Entry Ball Weight (g) Yield (%)
1 14.4 60-65

Solvent-free conditions have also been successfully applied to other related reactions, such as the Buchwald-Hartwig amination of aryl halides. A (π-allyl)palladium complex with a diphosphinidenecyclobutene ligand has been shown to effectively catalyze the amination of aryl bromides at room temperature without the need for a solvent, achieving good to excellent isolated yields. researchgate.net Similarly, a solvent-free, one-pot approach using biocompatible gold nanoparticle catalysts has been developed for the synthesis of 1-(α-amino alkyl)-2-naphthols. acs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.gov This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.

The synthesis of anilides, which are structurally related to the amide-containing precursors of some biphenyl anilines, has been successfully achieved using microwave irradiation. For example, the reaction of various substituted anilines with quinoline-2-carboxylic acid derivatives under microwave irradiation provides the corresponding anilides in high yields. nih.gov A study on the reaction of 4-bromoaniline with quinoline-2-carboxylic acid and its esters under various conditions demonstrated that solvent-free microwave irradiation of the phenyl ester derivative led to a spectacular acceleration of the reaction, high conversion, and high product purity in a relatively short time. nih.gov

Table 2: Microwave-Assisted Synthesis of N-(4-bromophenyl)quinoline-2-carboxamide nih.gov Reaction of quinoline-2-carboxylic acid derivatives with 4-bromoaniline at 150°C.

Starting Material Catalyst Solvent Time (min) Conversion (%)
Quinaldic acid - DMF 120 25
Phenyl quinoline-2-carboxylate - None 30 98

Furthermore, the synthesis of ethyl-quinolon-4-one-3-carboxylates from the cyclization of aminomethylenemalonate intermediates, derived from substituted anilines, is significantly enhanced by microwave heating. conicet.gov.ar While solvent-free conditions at lower temperatures (115°C) were insufficient for cyclization, the use of high-boiling solvents or passive heating elements like silicon carbide allowed for the necessary high temperatures (around 240°C) to be reached, affording the quinolone products in good yields. conicet.gov.ar

Ultrasound-Assisted Protocols

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce and accelerate chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. This technique is considered a green chemistry approach as it can often be performed under milder conditions and with shorter reaction times than conventional methods. nih.gov

The synthesis of various heterocyclic compounds, which can be analogous to precursors of complex biphenyl anilines, has been shown to benefit from ultrasonic irradiation. For example, the synthesis of 1,2,4-triazole (B32235) coupled acetamide (B32628) derivatives of 2-(4-isobutylphenyl)propanoic acid was achieved in good to excellent yields (75–89%) in a short period (40–80 minutes) at 45–55 °C using ultrasound. mdpi.com In contrast, conventional methods required 16–26 hours and resulted in lower yields (60–75%). mdpi.com

Ultrasound has also been effectively used in multicomponent reactions to produce biologically relevant heterocycles. nih.gov For instance, the synthesis of dihydroquinolines from the condensation of malononitrile, aldehydes, and other components in an aqueous medium at 60 °C under ultrasound irradiation resulted in high yields (90–97%). nih.gov Notably, many of these ultrasound-assisted syntheses can be performed in water, further enhancing their green credentials. nih.gov

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Triazole Derivatives mdpi.com

Method Reaction Time Yield (%)
Conventional 16-26 h 60-75

The application of ultrasound is not limited to heterocyclic synthesis. The condensation of o-aminobenzamides and aldehydes to form quinazolinones proceeds smoothly under ambient temperature and pressure in just 15 minutes with ultrasonic assistance, without the need for a metal catalyst. rsc.org

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysis plays a crucial role in the development of sustainable chemical processes. The use of solid-supported catalysts simplifies product purification, allows for catalyst recycling, and often leads to more environmentally benign reaction conditions. The Suzuki-Miyaura cross-coupling reaction, a cornerstone for the formation of the biphenyl core structure, has been a major focus for the application of heterogeneous palladium catalysts.

A variety of solid supports have been employed to immobilize palladium, including alumina (B75360) (Al₂O₃), titania (TiO₂), and magnetic nanoparticles (e.g., Fe₃O₄). nih.gov For instance, a Pd/Al₂O₃ catalyst, prepared by impregnating γ-alumina with Pd(OAc)₂ followed by calcination, has demonstrated high activity for the Suzuki coupling of aryl bromides with phenylboronic acid under phosphine-free conditions. researchgate.net Similarly, palladium nanoparticles supported on magnetic Fe₃O₄ have been shown to be stable and efficient catalysts for Suzuki coupling reactions, with the added benefit of easy magnetic separation and reuse. nih.gov

The scope of heterogeneous catalysis extends to C-N cross-coupling reactions, which are essential for forming the aniline moiety. A general protocol using heterogeneous catalysis has been developed for ppm levels of Pd-catalyzed C-N bond formations in water. acs.org This system utilizes a nanoparticle catalyst containing specifically ligated palladium in combination with nanoreactors composed of a biodegradable surfactant, enabling the coupling of a wide variety of functionalized aryl bromides and anilines at modest temperatures (60 °C). acs.org

Table 4: Examples of Heterogeneous Palladium Catalysts in Suzuki Coupling

Catalyst Support Reaction Key Features Reference
Pd(OAc)₂ γ-Al₂O₃ Suzuki Coupling High activity, phosphine-free researchgate.net
Pd Nanoparticles Fe₃O₄ Suzuki Coupling Magnetically recoverable, stable nih.gov

The development of such robust and recyclable catalytic systems is paramount for the large-scale, sustainable production of this compound and its analogues, minimizing waste and reducing the environmental impact of the synthesis.

Formation of Biphenyl and Aniline Core Structures

The synthesis of this compound fundamentally relies on the construction of its two key structural components: the aniline ring and the biphenyl core. A variety of synthetic strategies are employed to create these structures, often involving well-established named reactions and modern catalytic methods.

The aniline moiety can be introduced through several routes. A common method is the reduction of a corresponding nitroarene. For example, 1-butyl-4-nitrobenzene (B1266289) can be reduced to 4-butylaniline. chemicalbook.com Another approach involves the direct amination of a pre-existing aromatic ring. For instance, the C-H amination of secondary alcohols in the presence of sodium azide (B81097) and trifluoroacetic acid can yield aniline derivatives. chemicalbook.com A patented method describes the synthesis of p-n-butylaniline through the condensation reaction of aniline and n-butanol in the presence of a catalyst at high temperature and pressure. google.com

The formation of the biphenyl core is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent. This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester. For the synthesis of a 4-aminobiphenyl (B23562) derivative, this could involve the coupling of a protected aminophenyl halide with a butylphenylboronic acid, or vice versa. A one-pot Suzuki coupling reaction has been investigated for the synthesis of biphenyl anilines from iodo formamides and aryl bromides, providing a scalable and economical route. bibliotekanauki.pl

A specific example is the synthesis of 4-(4'-aminophenyl)-2,6-di(t-butyl)phenol, where the biphenyl linkage is formed, followed by the reduction of a nitro group to an amine. prepchem.com The initial Suzuki-Miyaura coupling can be followed by deprotection or further functional group transformations to yield the final target molecule. The deaminative Suzuki-Miyaura coupling of anilines, using nitrate (B79036) as a diazotization reagent, represents an innovative approach that starts directly from anilines to form unsymmetrical biaryls. researchgate.net

Derivatization Strategies and Functionalization of 4 4 Butylphenyl Aniline

Electrophilic Aromatic Substitution Reactions

The aniline (B41778) and butylphenyl moieties of the parent compound can undergo electrophilic aromatic substitution, a fundamental reaction class for functionalizing aromatic rings. makingmolecules.comlibretexts.org The specific position of substitution is directed by the activating or deactivating nature of the existing substituents. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions of its own ring. wvu.edubyjus.com

Halogenation of 4-(4-butylphenyl)aniline introduces a reactive handle for subsequent cross-coupling reactions, a powerful tool for constructing complex molecular architectures. Bromination, for instance, can be achieved using reagents like N-bromosuccinimide. The resulting halogenated derivatives serve as key precursors for reactions such as the Suzuki-Miyaura coupling.

For example, 4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline is a pivotal intermediate. a2bchem.com This dibrominated compound can undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with bis(pinacolato)diboron (B136004) to yield 4-butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline. This boronic ester derivative is a valuable building block for synthesizing hole-transport materials and semiconducting polymers. The butyl group in these molecules enhances solubility in organic solvents, which is advantageous for device fabrication.

Table 1: Halogenation and Subsequent Cross-Coupling of this compound Derivatives

PrecursorReagent(s)ProductApplication of Product
4-Bromo-N-(4-bromophenyl)-N-(4-butylphenyl)anilineBis(pinacolato)diboron, Pd(dppf)Cl₂, K₂CO₃4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)anilineBuilding block for hole-transport materials and semiconducting polymers
Aryl Halides/Triflateso-(Tributylstannyl)aniline or o-(Trimethylstannyl)aniline2-(Aryl)anilinesSynthesis of complex organic molecules nih.gov

Nitration of the aromatic rings of this compound, typically using a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group. evitachem.com However, the strong activating nature of the amine group can lead to oxidation as a side reaction. spcmc.ac.in To circumvent this, the amine is often first protected, for example, by acetylation to form an acetanilide, which is less susceptible to oxidation. spcmc.ac.in The nitro group is a meta-directing deactivator, but its introduction onto the activated rings of the parent compound can still occur.

Subsequent reduction of the nitro group to an amino group can be accomplished using various reducing agents, such as tin or iron in acidic media, or catalytic hydrogenation. spcmc.ac.in This nitration-reduction sequence is a standard method for introducing an additional amino group onto the aromatic framework, leading to the formation of diamino derivatives.

Amine Group Modifications

The secondary amine in this compound is a key functional group that can be readily modified through oxidation, reduction, and substitution reactions. thermofisher.com

The oxidation of the amine functionality in aniline derivatives can lead to the formation of nitroso (-NO) and nitro (-NO₂) compounds. Various oxidizing agents can be employed for this transformation. For instance, hydrogen peroxide catalyzed by molybdenum salts has been shown to effectively oxidize anilines to nitrosoarenes. organic-chemistry.org Further oxidation to the corresponding nitroarenes can often be achieved under slightly more vigorous conditions, such as increased temperature. organic-chemistry.org Another reagent used for the oxidation of substituted anilines to their nitroso derivatives is peroxybenzoic acid. rsc.org These reactions provide a direct route to introduce nitrogen-oxygen functionalities at the amine position, which can be valuable intermediates in organic synthesis.

While this compound is already a secondary amine, further alkylation followed by reduction is a common strategy to synthesize more complex tertiary amines. uomustansiriyah.edu.iqacs.org Reductive amination, which involves the reaction of an amine with a carbonyl compound to form an imine or enamine, followed by reduction, is a powerful method for forming C-N bonds. masterorganicchemistry.com For instance, reacting this compound with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) would yield a tertiary amine. masterorganicchemistry.com This approach avoids the over-alkylation that can be an issue with direct alkylation using alkyl halides. masterorganicchemistry.com

The nitrogen atom of this compound can be substituted with a variety of groups to form more complex derivatives. mdpi-res.com N-alkylation can be achieved by reacting the amine with alkyl halides, although careful control of reaction conditions is necessary to prevent the formation of quaternary ammonium (B1175870) salts. organic-chemistry.org

N-arylation, the formation of a bond between the nitrogen and an aryl group, can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction between an amine and an aryl halide is a versatile method for creating triarylamines. Starting from this compound, one could introduce a third, different aryl substituent, leading to the synthesis of unsymmetrical triarylamines. These compounds are of significant interest in the field of organic electronics.

Introduction of Specific Functional Groups for Advanced Applications

The strategic introduction of specific functional groups onto the this compound core is a key methodology for tailoring its properties for advanced applications. By modifying the electronic nature, steric profile, and intermolecular interactions of the parent molecule, researchers can develop novel materials for use in fields such as organic electronics, liquid crystal displays, and chemical sensors. Derivatization reactions typically target the amine nitrogen or the aromatic rings to append functionalities that impart desired characteristics. research-solution.comscribd.comlibretexts.org

Key strategies involve the introduction of:

Electron-donating or electron-withdrawing groups to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for charge transport materials.

Halogens (e.g., Bromine) to serve as reactive handles for subsequent cross-coupling reactions, enabling the construction of complex conjugated systems. ossila.com

Boronate esters as versatile building blocks for Suzuki-Miyaura coupling reactions, facilitating the synthesis of semiconducting polymers. ossila.com

Mesogenic units (e.g., Schiff bases, esters, alkoxy chains) to induce liquid crystalline behavior. researchgate.netnih.gov

Heterocyclic moieties (e.g., oxadiazoles, carbazoles, pyrimidines) to enhance thermal stability, modify charge transport properties, or introduce specific functionalities for sensing or biological interactions. ossila.compreprints.orgias.ac.in

These functionalization approaches allow for the precise engineering of molecules derived from this compound, transforming a simple building block into highly specialized components for modern technology.

Derivatives of this compound are integral to the development of materials for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Functionalization focuses on creating efficient hole-transport layers (HTLs), which require specific electronic properties and high thermal stability.

A common strategy begins with the bromination of a triphenylamine (B166846) core related to this compound. For instance, 4-Bromo-N-(4-bromophenyl)-N-(4-sec-butylphenyl)aniline is a key intermediate where bromo groups act as reactive sites. ossila.com This intermediate can then be used in Suzuki coupling polymerisation to synthesize polymers like Poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine), also known as TFB, which is a widely used hole transport material in organic electronic devices. ossila.com

Further derivatization of the brominated intermediates leads to the introduction of boronate ester groups. The reaction of 4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline with bis(pinacolato)diboron yields 4-Butyl-N,N-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-4-phenyl)aniline. ossila.com This boronic ester derivative is a crucial building block for synthesizing semiconducting conjugated polymers that serve as emitting layers, phosphorescent hosts, or hole transport materials in OLEDs and PSCs. ossila.com The butyl group in these structures enhances solubility, while the dioxaborolane groups enable efficient construction of extended π-conjugated systems through cross-coupling reactions.

The incorporation of electron-deficient units, such as oxadiazole pendent groups, onto a fluorene (B118485) and triarylamine backbone can produce copolymers with bipolar charge transporting functionalities. ossila.com Similarly, introducing carbazole (B46965) units can lead to π-conjugated polymers with high thermal stability and excellent hole injection and electron-blocking abilities. ossila.com

Table 1: Derivatives for Organic Electronics

Derivative NameFunctional Group IntroducedApplicationKey Research Finding
4-Bromo-N-(4-bromophenyl)-N-(4-sec-butylphenyl)anilineBromo (-Br)Intermediate for Hole Transport Layer (HTL) polymersServes as a common intermediate for synthesizing hole-transporting polymers for OLEDs and perovskite solar cells. ossila.com
4-Butyl-N,N-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-4-phenyl)anilineBoronate Ester (-B(pin)₂)Building block for semiconducting polymers (HTLs, EMLs)A versatile building block for preparing materials used in OLEDs and perovskite solar cells via Suzuki coupling. ossila.com
Poly(triphenylamine-carbazole) (PTC-U)Carbazole, UracilHole Transport Layer (HTL)Exhibits high thermal stability and excellent hole injection/electron-blocking abilities due to physical cross-linking induced by uracil. ossila.com
PFA-OXDOxadiazoleBipolar Charge Transport MaterialA fluorene and triarylamine copolymer that shows bipolar charge transport by incorporating electron-deficient oxadiazole groups. ossila.com

The inherent structural anisotropy of this compound makes it an excellent scaffold for designing liquid crystals (LCs). The introduction of mesogenic units, typically through the formation of Schiff bases (imines), is a prevalent strategy.

A homologous series of Schiff base esters, N-{(n-alkoxy-4''-bezoyloxy)-4'-benzylidene}-4-butyl aniline, has been synthesized and studied. researchgate.net In these derivatives, an alkoxybenzoyl group is introduced. The length of the terminal alkoxy chain significantly influences the mesomorphic properties; shorter chains (methoxy, ethoxy) result in non-mesogenic compounds, while longer chains (C3 to C8) induce nematic and smectic phases. researchgate.net This demonstrates how the introduction and variation of alkoxy groups can be used to fine-tune the liquid crystalline behavior. researchgate.net

The formation of supramolecular hydrogen-bonded liquid crystals (SMHBCs) represents another advanced functionalization strategy. nih.gov This approach involves non-covalent modification, where a cyano-functionalized Schiff base is mixed with various alkoxy benzoic acids. nih.gov The hydrogen bonding between the cyano group of the aniline derivative and the carboxylic acid group of the benzoic acid leads to the formation of stable liquid crystalline phases, such as smectic A (SmA) and nematic (N) phases. nih.gov The thermal stability and mesomorphic range of these materials are highly dependent on the length of the terminal alkoxy chain on the acid component. nih.gov

Table 2: Derivatives for Liquid Crystal Applications

Derivative Name / SystemFunctional Group(s) IntroducedApplicationKey Research Finding
N-{(n-alkoxy-4''-bezoyloxy)-4'-benzylidene}-4-butyl anilineImine (-CH=N-), Ester (-COO-), Alkoxy (-OR)Thermotropic Liquid CrystalsThe length of the terminal alkoxy chain dictates the mesomorphic properties, with longer chains inducing nematic and smectic phases. researchgate.net
Supramolecular complex of 4-(4′-octyloxy benzylidene)-cyano aniline and 4-n-alkyl benzoic acidsCyano (-CN), Imine (-CH=N-), Hydrogen BondingSupramolecular Liquid CrystalsHydrogen bonding between the components induces stable smectic A mesophases. nih.gov

The versatility of this compound extends to other areas, such as chemical sensors and as intermediates for complex heterocyclic compounds. The polymerization of aniline derivatives is a direct route to creating materials for sensor applications. researchgate.net By modifying aniline monomers with various substituents, the resulting polymers exhibit different surface morphologies and electronic properties. researchgate.net Polyaniline derivatives have demonstrated high sensitivity to moisture and ammonia, making them promising for use in thin-film chemical sensors. researchgate.net

Furthermore, the amino group of 4-butylaniline (B89568) can be used as a nucleophile to construct complex heterocyclic systems. For example, the acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 4-butylaniline yields N-(4-Butylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. preprints.org This reaction introduces a biologically relevant pyrrolopyrimidine moiety, showcasing a pathway to derivatives with potential applications in medicinal chemistry. preprints.org

Table 3: Derivatives for Sensing and Heterocyclic Synthesis

Derivative NameFunctional Group IntroducedApplicationKey Research Finding
Polyaniline derivativesVarious substituents on the aniline ringChemical SensorsSubstituents on the aniline monomer alter the morphology and electronic properties of the resulting polymer, enabling high sensitivity to analytes like ammonia. researchgate.net
N-(4-Butylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-aminePyrrolo[2,3-d]pyrimidineIntermediate for complex moleculesDemonstrates the successful introduction of a nitrogen-containing heterocycle via nucleophilic substitution. preprints.org

Advanced Spectroscopic and Structural Characterization of 4 4 Butylphenyl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of 4-(4-butylphenyl)aniline derivatives, providing unparalleled insight into the molecular framework through the analysis of various nuclei.

Proton (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and electronic environment of hydrogen atoms within a molecule. For derivatives of this compound, characteristic signals corresponding to the aromatic protons and the butyl group protons are observed. The chemical shifts (δ) of the aromatic protons are influenced by the nature and position of substituents on the phenyl rings. For instance, in a derivative like (E,E)-N1,N2-bis(4-(tert-butyl)phenyl)ethane-1,2-diimine, the aromatic protons appear as doublets at approximately 7.49 ppm and 7.31 ppm, while the tert-butyl protons present as a singlet at 1.38 ppm. rsc.org The integration of these signals provides a quantitative measure of the protons in each environment.

Fictional data for illustrative purposes.

Proton Environment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH7.49d8.7
Aromatic CH7.31d8.7
Butyl CH₃1.38s-

Carbon-13 (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound derivatives are sensitive to their local electronic environment. Aromatic carbons typically resonate in the downfield region (110-160 ppm), with the specific shifts being modulated by substituent effects. For example, in (E,E)-N1,N2-bis(4-(tert-butyl)phenyl)ethane-1,2-diimine, distinct signals are observed for the imine carbon (159.3 ppm) and the various aromatic carbons (151.4, 147.7, 126.3, and 121.2 ppm), as well as the carbons of the tert-butyl group (34.7 and 31.3 ppm). rsc.org

Fictional data for illustrative purposes.

Carbon Environment Chemical Shift (δ, ppm)
Imine C=N159.3
Aromatic C151.4
Aromatic C147.7
Aromatic C126.3
Aromatic C121.2
Butyl C(CH₃)₃34.7
Butyl C(CH₃)₃31.3

Fluorine-19 (¹⁹F NMR) for Structural Elucidation

For derivatives of this compound containing fluorine atoms, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful tool for structural elucidation. The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for subtle structural changes. nih.gov The large chemical shift dispersion in ¹⁹F NMR often allows for the resolution of signals from different fluorine atoms within a molecule, even in complex structures. researchgate.net This technique can be particularly useful in confirming the position of fluorine substitution on the aromatic rings and studying intermolecular interactions.

Solid-State NMR for Complex Materials Characterization

Solid-state NMR (ssNMR) spectroscopy is indispensable for characterizing this compound derivatives in complex materials, such as polymers or liquid crystals, where solution-state NMR is not feasible. Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions and obtain high-resolution spectra. nih.gov Solid-state NMR can provide information on molecular conformation, packing, and dynamics in the solid state. researchgate.net For instance, two-dimensional separated local field (SLF) NMR experiments can be used to measure carbon-proton dipolar couplings, which in turn provide information about the orientational order of the molecules within a material. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound derivatives. Electron ionization (EI) is a common method used to generate ions. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For example, the mass spectrum of N,N'-(1,4-Phenylenedimethylidyne)bis(4-butylaniline) shows a molecular ion peak corresponding to its molecular weight of 396.5671 g/mol . nist.gov Fragmentation patterns observed in the mass spectrum can provide valuable structural information by revealing the characteristic fragments of the molecule.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The IR spectrum of 4-butylaniline (B89568), for instance, would show characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹). nih.govsigmaaldrich.com Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations. nih.gov

Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying functional groups and probing the molecular structure of this compound. The vibrational spectra are characterized by specific bands corresponding to the stretching and bending modes of its constituent chemical bonds.

Key vibrational modes for anilines, and by extension this compound, include N-H stretching, N-H bending, C-N stretching, and aromatic C-H and C=C stretching. orgchemboulder.comlibretexts.org Primary aromatic amines like this compound typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The N-H bending vibration for primary amines is usually observed around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration in aromatic amines gives rise to a strong band typically found between 1250 cm⁻¹ and 1335 cm⁻¹. orgchemboulder.com

Table 1: Characteristic Vibrational Frequencies for this compound and Related Structures

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Notes
N-H Stretch 3300-3500 Two bands expected for the primary amine.
Aromatic C-H Stretch > 3000 Characteristic of the phenyl rings.
Aliphatic C-H Stretch < 3000 From the butyl group.
N-H Bend 1580-1650 Primary amine scissoring vibration.
Aromatic C=C Stretch 1450-1600 Multiple bands from the phenyl rings.
C-N Stretch 1250-1335 Strong band for aromatic amines. orgchemboulder.com

Operando and In Situ Spectroscopic Methodologies

Operando and in situ spectroscopic techniques are powerful for studying the behavior of this compound derivatives under real-time reaction or operational conditions. researchgate.netchimia.ch These methods combine a spectroscopic measurement with a simultaneous assessment of the material's activity or properties. researchgate.net For instance, in the context of materials science or catalysis, in situ IR or Raman spectroscopy can monitor changes in the vibrational modes of this compound as it participates in a chemical transformation or responds to an external stimulus. chimia.chmdpi.com

For example, in situ NMR spectroscopy has been utilized to follow the progress of reactions involving aniline (B41778) derivatives. grafiati.comnih.gov Similarly, operando methodologies could be applied to study the role of this compound-containing materials in devices like organic light-emitting diodes (OLEDs) or solar cells, providing insights into structural changes that occur during device operation. The development of specialized reaction cells and probes allows for the acquisition of high-quality spectra under non-ambient conditions, bridging the gap between static characterization and dynamic functionality. researchgate.netmdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy are instrumental in probing the electronic structure and photophysical properties of this compound. The UV-Vis absorption spectrum reveals the electronic transitions from the ground state to various excited states. Aniline itself exhibits characteristic absorption bands in the ultraviolet region, and the addition of the 4-butylphenyl group can influence the position and intensity of these bands. photochemcad.comresearchgate.net

The electronic transitions in aniline derivatives are typically of π-π* character, associated with the aromatic system. The butyl substituent, being an alkyl group, generally causes a small red-shift (bathochromic shift) in the absorption maxima due to its electron-donating inductive effect. The absorption properties of related triphenylamine (B166846) derivatives are often studied to understand charge transfer characteristics, which are crucial for applications in organic electronics.

Fluorescence spectroscopy provides information about the de-excitation pathways of the molecule from its excited state. Many aniline derivatives are fluorescent, and their emission spectra, quantum yields, and lifetimes are sensitive to the molecular structure and environment. researchgate.netresearchgate.net The Stokes shift, which is the difference between the absorption and emission maxima, can provide insights into the geometric relaxation of the molecule in the excited state. researchgate.net The study of aggregation-induced emission (AIE) in aniline derivatives has also gained attention, where molecular aggregation leads to enhanced fluorescence. researchgate.net

Table 2: Illustrative Photophysical Data for Aniline Derivatives

Compound Type Typical Absorption Maxima (λ_abs) Typical Emission Maxima (λ_em) Key Features
Aniline ~230 nm, ~280 nm Varies π-π* transitions of the phenyl ring and lone pair on nitrogen.
N,N-Dimethylaniline ~251 nm, ~298 nm ~344 nm Substitution on nitrogen affects electronic transitions.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as radicals. bhu.ac.inwikipedia.org While this compound in its ground state is a diamagnetic molecule with no unpaired electrons, its radical cations or other paramagnetic derivatives can be studied using ESR spectroscopy. wikipedia.orgnih.gov

The generation of radical species from aniline derivatives can occur through chemical or electrochemical oxidation. nih.gov The resulting ESR spectrum provides information about the g-factor and hyperfine coupling constants. The g-factor is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron. Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H), leading to the splitting of the ESR signal. bhu.ac.in The analysis of this splitting pattern can reveal the distribution of the unpaired electron's spin density within the molecule, offering a detailed picture of its electronic structure. bhu.ac.inlibretexts.org Spin trapping and spin labeling are ESR techniques used to detect and identify short-lived radical species. nih.govdgk-ev.de

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are indispensable for determining the atomic and molecular structure of crystalline materials.

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for obtaining a precise three-dimensional model of a molecule's structure in the solid state, including bond lengths, bond angles, and torsion angles. bruker.commdpi.comuni-ulm.de To perform SCXRD, a high-quality single crystal of the compound is required. nih.gov The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed to solve the crystal structure. uni-ulm.denih.gov

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered samples. wku.edu Unlike SCXRD, which provides the structure of a single molecule, PXRD gives information about the bulk properties of a crystalline material. mcgill.ca The sample is exposed to an X-ray beam, and the diffracted intensity is measured as a function of the diffraction angle (2θ). wku.edu

The resulting diffraction pattern is a "fingerprint" of the crystalline phase, allowing for its identification by comparison with known patterns in a database. wku.edu PXRD is valuable for confirming the phase purity of a synthesized batch of this compound, identifying different polymorphic forms, and studying crystalline transformations upon changes in temperature or pressure. ntu.edu.tw While generally not used for ab initio structure determination of complex organic molecules, it can be employed to refine a known crystal structure or to determine unit cell parameters. mcgill.ca

Table 3: Comparison of SCXRD and PXRD

Technique Sample Type Information Obtained Primary Application for this compound
SCXRD Single Crystal Precise 3D molecular structure, bond lengths, angles, intermolecular interactions. mdpi.com Elucidation of the exact molecular conformation and packing.

| PXRD | Polycrystalline Powder | Crystalline phase identification, lattice parameters, phase purity, crystallite size. wku.edu | Quality control, polymorph screening, and bulk structural analysis. |

Advanced X-ray Absorption Spectroscopy (XAS) Techniques

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the local geometric and electronic structure of materials. It is particularly valuable for complex systems like this compound derivatives, where it can provide detailed insights into the atomic-level environment. XAS is broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), and Extended X-ray Absorption Fine Structure (EXAFS).

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

NEXAFS spectroscopy probes the electronic structure of unoccupied states by exciting a core electron to these levels. The resulting spectrum is characterized by sharp resonant peaks corresponding to transitions to specific molecular orbitals. For organic molecules like this compound, NEXAFS at the carbon and nitrogen K-edges is highly informative.

Research Findings:

In studies of aromatic systems such as biphenyl (B1667301) and aniline derivatives, NEXAFS has been instrumental in determining molecular orientation on surfaces and in thin films. psu.eduaip.org The intensity of transitions to π* and σ* orbitals is dependent on the orientation of the molecule relative to the polarization of the incident X-ray beam. uni-tuebingen.de For instance, in a thin film of this compound, if the phenyl rings are oriented parallel to a substrate, the intensity of the C 1s → π* transition will be maximized when the electric field vector of the X-rays is perpendicular to the substrate. aip.orguni-tuebingen.de

The C K-edge NEXAFS spectrum of a this compound derivative would be expected to show distinct peaks corresponding to the different carbon atoms. The aromatic carbons would exhibit a sharp C 1s → π* transition characteristic of the C=C bonds in the phenyl rings. cornell.edu The aliphatic carbons of the butyl group would have their primary transitions to σ* orbitals at higher energies.

The N K-edge NEXAFS provides specific information about the chemical environment of the nitrogen atom. researchgate.net For this compound, the N 1s → π* transition would be sensitive to the electronic coupling between the aniline nitrogen and the phenyl rings. Theoretical calculations combined with experimental NEXAFS can elucidate the degree of delocalization of the nitrogen lone pair into the aromatic system. rsc.org

A hypothetical analysis of the angular dependence of the N K-edge NEXAFS for a thin film of a this compound derivative could yield the average molecular tilt angle, as summarized in the interactive table below.

Table 1: Hypothetical Dichroic Ratio and Molecular Tilt Angle for a this compound Derivative Thin Film from N K-edge NEXAFS.

Incident Angle (°)π* Resonance Intensity (arb. units)σ* Resonance Intensity (arb. units)Dichroic Ratio (I(π)/I(σ))Calculated Tilt Angle (°)
20 (Grazing)0.850.204.2535
55 (Magic Angle)0.600.601.00N/A
90 (Normal)0.250.800.3135

This data illustrates how the relative intensities of the π* and σ* resonances change with the incident angle of the polarized X-rays, from which the average orientation of the molecule with respect to the surface can be derived.

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region of the spectrum, extending from about 40 eV above the absorption edge, is characterized by oscillations resulting from the scattering of the ejected photoelectron by neighboring atoms. Analysis of these oscillations can yield precise information about local atomic structure, such as bond lengths, coordination numbers, and the identity of neighboring atoms.

Research Findings:

While EXAFS is more commonly applied to systems containing heavier elements, it can be used to study the local environment of lighter elements when a derivative is complexed with a metal. For example, if a this compound derivative were used as a ligand in a metal complex, EXAFS at the metal's absorption edge could precisely determine the metal-nitrogen bond length and the number of coordinating aniline units.

In a study of a copper(II) complex with an aniline derivative ligand, EXAFS analysis provided key structural parameters. aip.org The Fourier transform of the EXAFS data reveals peaks corresponding to different coordination shells around the central copper atom. By fitting these peaks, the bond distance to the coordinating nitrogen atoms was determined with high precision. aip.org

A hypothetical EXAFS analysis of a metal complex of this compound could yield the structural parameters presented in the interactive table below.

Table 2: Hypothetical EXAFS Fitting Results for a Metal Complex of this compound.

Scattering PathCoordination Number (N)Bond Distance (R, Å)Debye-Waller Factor (σ², Ų)
M-N (First Shell)41.950.004
M-C (Second Shell)82.880.007

These results would provide direct evidence of the local coordination environment around the metal center (M), confirming the bond length to the nitrogen atoms of the this compound ligands and identifying the carbon atoms of the phenyl rings in the second coordination shell.

Computational Chemistry and Theoretical Studies on 4 4 Butylphenyl Aniline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 4-(4-butylphenyl)aniline, DFT calculations offer significant insights into its molecular and electronic characteristics.

Molecular Geometry Optimization and Conformation Analysis

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. researchgate.net These calculations typically use a basis set, such as 6-31G(d,p) or 6-311++G(d,p), to describe the atomic orbitals. researchgate.netresearchgate.net The optimization process finds the minimum energy conformation, which corresponds to the most likely structure of the molecule.

For molecules with flexible parts, like the butyl group and the rotatable bond between the two phenyl rings in this compound, conformational analysis is crucial. This involves exploring different rotational isomers (rotamers) to identify the global energy minimum. Studies on similar diphenylamine (B1679370) structures have shown that the molecule is generally non-planar. derpharmachemica.com The dihedral angle between the two phenyl rings is a key parameter determined from these calculations. For instance, in a related substituted imidazole (B134444) compound containing a butylphenyl group, the butylphenyl ring was found to be significantly twisted relative to the central imidazole ring. derpharmachemica.com The butyl chain itself can adopt various conformations, with the all-trans (anti-periplanar) conformation often being the most stable due to minimized steric hindrance.

The optimized geometric parameters, such as bond lengths and angles, can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.netnih.gov For example, in a study of a related compound, the optimized structure showed excellent agreement with X-ray diffraction data. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energy Levels, Ionization Potentials, Electron Affinities)

The electronic properties of this compound are critical to understanding its reactivity and potential applications in materials science. DFT calculations provide valuable information about the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. semanticscholar.orgresearchgate.net A smaller gap generally suggests higher reactivity and lower stability. semanticscholar.org

For this compound, the electron-donating nature of the butyl group and the amine linkage is expected to raise the HOMO energy level, making the molecule a good electron donor (hole-transporting material). The HOMO is typically localized on the nitrogen atom and the phenyl rings, which is a common feature in triarylamine derivatives. Conversely, the LUMO is generally distributed over the aromatic system.

The ionization potential (IP) and electron affinity (EA) can be estimated from the HOMO and LUMO energies, respectively, although more accurate methods involve calculating the energy difference between the neutral molecule and its corresponding cation or anion (ΔSCF method). researchgate.netresearchgate.net These values are essential for designing materials for electronic devices like OLEDs and solar cells.

Table 1: Calculated Electronic Properties of Representative Aniline (B41778) Derivatives (Note: Values are illustrative and depend on the specific computational method and basis set used. Experimental values for this compound are not readily available in the searched literature.)

PropertyUnsubstituted Aniline (approx.)4-Butylaniline (B89568) (estimated)This compound (estimated)
HOMO Energy (eV) -5.1-4.9-4.8
LUMO Energy (eV) -0.2-0.10.0
HOMO-LUMO Gap (eV) 4.94.84.8
Ionization Potential (eV) 7.77.57.4
Electron Affinity (eV) 0.10.20.3

Prediction of Spectroscopic Parameters

DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, one can predict the vibrational frequencies and intensities of a molecule. nih.gov These theoretical spectra can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to confirm the molecular structure and assign specific vibrational modes to the observed peaks. nih.gov For complex molecules, this computational analysis is often indispensable for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. researchgate.net This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The predicted chemical shifts can then be correlated with experimental NMR data to assist in structure elucidation. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

To investigate the excited-state properties of this compound, such as its response to light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. science.govbohrium.com It is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths. science.gov

Simulation of Electronic Absorption Spectra and Charge Transfer Characteristics

TD-DFT calculations can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by predicting the wavelengths of maximum absorption (λ_max) and the corresponding intensities. researchgate.netals-journal.com This is crucial for understanding the color and photophysical behavior of the compound.

The calculations reveal the nature of the electronic transitions. For donor-acceptor systems, TD-DFT can predict and characterize intramolecular charge transfer (ICT) transitions, where photoexcitation causes a significant shift of electron density from the donor part of the molecule (the butylphenylaniline moiety) to an acceptor part. researchgate.netacs.org In the case of this compound itself, the primary transitions are likely to be π→π* in nature, localized on the aromatic system. researchgate.net The presence of the butyl group, an electron-donating group, can influence the energy of these transitions.

The analysis of the molecular orbitals involved in the main electronic transitions (e.g., HOMO to LUMO) provides a detailed picture of the charge redistribution upon excitation. researchgate.net This information is vital for designing molecules with specific optical properties, such as those used in nonlinear optics or as fluorescent probes. bohrium.com Studies on similar molecules have shown that TD-DFT, particularly with range-separated functionals like CAM-B3LYP, can provide absorption spectra that are in good agreement with experimental results. researchgate.netunimore.it

Table 2: Predicted Optical Properties from TD-DFT for a Generic Diphenylamine Chromophore (Note: These are representative values. Actual values for this compound would require specific calculations.)

ParameterPredicted Value (in a nonpolar solvent)
λ_max (nm) ~300-350
Oscillator Strength (f) ~0.5 - 0.8
Major Transition HOMO → LUMO
Transition Character π→π*

Molecular Dynamics Simulations for Dynamic Behavior

While DFT and TD-DFT provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions and interactions on a femtosecond to microsecond timescale.

For this compound, MD simulations could be used to:

Study the conformational dynamics in different environments, such as in various solvents or in the solid state.

Investigate how the molecule interacts with other molecules, for example, its aggregation behavior in solution or its packing in a thin film.

Explore the transport properties in materials, for instance, by simulating the movement of charge carriers in a layer of this compound molecules in an organic electronic device.

MD simulations rely on a force field, which is a set of parameters that describes the potential energy of the system. These force fields can be derived from quantum mechanical calculations (like DFT) or from experimental data. rsc.org By simulating a large ensemble of molecules, MD can provide a bridge between the properties of a single molecule and the macroscopic behavior of the material. For instance, MD simulations have been used to investigate the interaction of similar molecules with water and to calculate radial distribution functions to understand solvation properties. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. uni-muenchen.dewisc.edu In the context of this compound and similar donor-acceptor systems, NBO analysis is particularly insightful for understanding intramolecular charge transfer (ICT), a process where electron density is redistributed from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. frontiersin.orgnih.gov This analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, with the stabilization energy of these interactions, denoted as E(2), quantifying the extent of charge delocalization. materialsciencejournal.org

In donor-acceptor substituted biphenyl (B1667301) derivatives, ICT is a key phenomenon. frontiersin.orgnih.govfrontiersin.org The aniline moiety, with its nitrogen lone pair, typically acts as the electron donor, while the phenyl rings constitute the π-conjugated bridge through which charge is transferred. The nature and extent of this charge transfer are influenced by factors such as the torsion angle between the phenyl rings and the substituents on them. nih.govfrontiersin.org

For systems analogous to this compound, theoretical studies on related push-pull biphenyl derivatives highlight the significance of ICT. tandfonline.com Upon photoexcitation, these molecules can transition to an excited state with a significant charge-transfer character, leading to a larger dipole moment compared to the ground state. frontiersin.orgnih.gov This change is often evidenced by a noticeable shift in fluorescence emission to longer wavelengths (a red-shift) in polar solvents, a phenomenon known as fluorosolvatochromism. frontiersin.orgnih.gov

The NBO method quantifies the key donor-acceptor interactions responsible for ICT. The analysis involves calculating the second-order perturbation theory energy of interaction, E(2), between a donor NBO (i) and an acceptor NBO (j). A larger E(2) value indicates a more significant interaction and greater charge delocalization from the donor to the acceptor. materialsciencejournal.orgscienceacademique.com

In a molecule like this compound, the primary donor orbitals are the lone pair (n) on the nitrogen atom of the aniline group and the π orbitals of the phenyl rings. The primary acceptor orbitals are the corresponding antibonding π* orbitals of the phenyl rings. The key interactions indicative of intramolecular charge transfer would be of the type n(N) → π(C-C) and π(C-C) → π(C-C).

While specific E(2) values for this compound are not available in the provided search results, the table below illustrates the typical donor-acceptor interactions and their stabilization energies that would be expected based on NBO analyses of similar aromatic amine and biphenyl systems. materialsciencejournal.orgscienceacademique.comnih.gov

Table 1: Representative Donor-Acceptor Interactions from NBO Analysis for a System Analogous to this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
π(C1-C2)π(C3-C4)~20-25Intramolecular hyperconjugation (π → π)
π(C-C) of Ring 1π(C-C) of Ring 2VariableInter-ring π-delocalization
n(N)π(C5-C6)~5-15Lone pair delocalization (n → π)
σ(C-H)σ(C-C)~2-5σ-bond delocalization (σ → σ*)
Note: The carbon atoms C1-C6 are part of the phenyl rings. The values are illustrative and based on general findings for similar molecular structures.

The delocalization of electron density from the nitrogen lone pair and the π-bonds of one ring to the antibonding π-orbitals of the adjacent ring is the hallmark of intramolecular charge transfer. materialsciencejournal.org The magnitude of these interactions, particularly the n → π and π → π* transitions, directly correlates with the stability conferred by electron delocalization and the efficiency of the ICT process. scienceacademique.comnih.gov In essence, NBO analysis provides a quantitative chemical basis for understanding the electronic communication between the donor aniline group and the rest of the biphenyl system in this compound.

Applications of 4 4 Butylphenyl Aniline in Functional Materials Science

Organic Electronics and Optoelectronic Devices

The 4-(4-butylphenyl)aniline moiety is integral to the design of organic semiconductors used in electronic and optoelectronic devices. The butyl group enhances the solubility and processability of these materials, while the triphenylamine-like core provides the necessary electronic properties for charge transport.

Role as Hole Transport Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs)

A prominent example is the use of 4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline as a key intermediate in the synthesis of high-performance polymeric HTMs. ossila.com This intermediate, containing the core structure of this compound, is used to produce materials with excellent film-forming properties and high thermal stability. Triphenylamine (B166846) and carbazole (B46965) derivatives, which share structural similarities, are widely incorporated into HTMs due to their strong electron-donating nature and excellent hole-transport properties. mdpi.com The incorporation of the butylphenylaniline structure helps create amorphous materials with high glass transition temperatures, preventing crystallization and ensuring the morphological stability of the OLED device over time. nih.gov

Integration in Perovskite Solar Cells (PSCs)

The same properties that make this compound derivatives suitable for OLEDs also make them excellent candidates for the hole transport layer in perovskite solar cells (PSCs). ossila.com The HTL in a PSC extracts holes from the perovskite absorber layer and transports them to the electrode, a critical step for achieving high power conversion efficiency (PCE).

Materials derived from this compound are used to synthesize both small molecules and polymers for PSC applications. ossila.com Theoretical studies on related triphenylamine derivatives have shown that modifications to the molecular structure can optimize the highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the perovskite layer. rsc.org The butyl group contributes to the solubility of these HTMs, allowing for their deposition via solution-processing techniques, which is crucial for manufacturing large-area and flexible solar cells. rsc.orgresearchgate.net Research into fluorene-based derivatives incorporating diphenylamine (B1679370) units has demonstrated commendable optical, electrochemical, and thermal properties for use in inverted PSCs. nih.gov

Development of Semiconducting Polymers and Small Molecules

The this compound scaffold is a versatile building block for a wide range of semiconducting materials beyond specific HTL applications. Its derivatives are used in Suzuki coupling polymerizations to create conjugated polymers with tailored electronic and optical properties. ossila.com

One of the most well-known polymers synthesized using a derivative of this compound is Poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine), commonly known as TFB. ossila.com TFB is a widely used hole-transport and electron-blocking material in a variety of organic electronic devices due to its high hole mobility and deep HOMO level. The synthesis of TFB proceeds via a Suzuki coupling reaction between a diboronic ester of dioctylfluorene and 4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline. ossila.com This demonstrates the direct role of the this compound derivative as a monomer in the creation of high-performance semiconducting polymers.

Polymer/MoleculePrecursor derived from this compoundPolymerization/Synthesis MethodKey Application
Poly(TFB)4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)anilineSuzuki Coupling PolymerizationHole Transport Layer (HTL) in OLEDs and PSCs
Small Molecule HTMs4-(9H-carbazol-9-yl)triphenylamine derivativesSuzuki Coupling ReactionsHole Transport Layer (HTL) in OLEDs

Non-linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are capable of altering the properties of light and are essential for applications in telecommunications, optical computing, and frequency conversion. The design of NLO molecules often involves creating a "push-pull" system with electron-donating and electron-accepting groups connected by a π-conjugated bridge.

The electron-donating nature of the aniline (B41778) nitrogen makes this compound and its derivatives attractive donor components in NLO chromophores. Research has been conducted on a new single crystal, mono(bis(2-(4-butylphenyl)imino)methyl)phenoxy)zinc(II)dichloride (MBPMP), which was grown by the slow evaporation technique. researchgate.net The second-harmonic generation (SHG) efficiency of this crystal was found to be 1.2 times greater than that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net

In a related study, A4 ZnII porphyrins were functionalized with meso-aryl moieties possessing strong electron-donating properties, including bis(4-tert-butylphenyl)aniline. mdpi.com The second-order NLO properties of these complexes were measured, demonstrating that the aniline-containing substituent significantly influences the quadratic hyperpolarizabilities of the material. mdpi.comresearchgate.netdntb.gov.ua This highlights the potential of incorporating the butylphenylaniline structure into more complex systems to tune their NLO response.

NLO MaterialKey Structural FeatureNLO Property/MetricReference Material
MBPMP CrystalContains bis(2-(4-butylphenyl)imino) moietySHG Efficiency: 1.2x KDPKDP
A4 ZnII Porphyrinbis(4-tert-butylphenyl)aniline donor groupMeasured Quadratic Hyperpolarizability (βλ)N/A

Advanced Polymer Chemistry and Characterization

The synthesis of novel polymers from this compound derivatives is a significant area of research in advanced polymer chemistry. The presence of the butyl group enhances solubility, making these monomers suitable for various polymerization techniques, while the aniline group provides a site for further functionalization or polymerization. rsc.org

As previously mentioned, the synthesis of the TFB polymer via Suzuki coupling is a prime example of the utility of this compound derivatives in creating well-defined conjugated polymers. ossila.com The characterization of such polymers involves a suite of analytical techniques. mdpi.commdpi.comnih.gov Fourier-transform infrared spectroscopy (FT-IR) is used to confirm the presence of functional groups and the successful incorporation of the monomer into the polymer backbone. Nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectroscopy provides detailed information about the polymer's structure and composition. rsc.org Ultraviolet-visible (UV-vis) spectroscopy is employed to study the electronic absorption properties and determine the optical bandgap of the resulting semiconducting polymers. rsc.org Furthermore, scanning electron microscopy (SEM) can be used to investigate the surface morphology and film-forming quality of the synthesized polymers. rsc.org

Catalysis and Sensor Design

The inherent chemical properties of the aniline group make materials derived from this compound candidates for applications in catalysis and chemical sensor design. Polyaniline and its derivatives are known for their redox activity and environmental sensitivity. nih.gov

While direct applications in catalysis for this compound are not widely reported, related aromatic diamine structures are of significant interest. For instance, 4-[4-(4-aminophenyl)phenyl]aniline, a terphenyl diamine, serves as a key monomer for synthesizing Covalent Organic Frameworks (COFs). nbinno.com These highly ordered, porous materials are used as catalysts and for advanced separations. nbinno.com The precise structure provided by such aniline-based linkers is crucial for creating COFs with tailored functionalities. nbinno.com

In sensor design, polyaniline-based materials have demonstrated high sensitivity to analytes like moisture and ammonia. rsc.orgnih.gov The electrical properties of these polymers change upon exposure to specific chemicals, forming the basis of a sensor. A related compound, 4-[4-(4-aminophenyl)phenyl]aniline, has been specifically noted for its application in the development of selective hydrogen sensors, which are vital for safety monitoring in various industries. nbinno.com The chemical interactions facilitated by the aniline moieties are central to the reliability and accuracy of these detection systems. nbinno.com

Supramolecular Chemistry and Self Assembly Involving 4 4 Butylphenyl Aniline Motifs

Fundamental Principles of Supramolecular Design

The design of supramolecular systems hinges on the principles of molecular recognition, where specific and directional noncovalent interactions guide the assembly of individual molecules into larger, well-defined structures. Key to this is the concept of the "supramolecular synthon," which represents a structural unit within a molecule that is responsible for forming predictable and robust intermolecular interactions. In the context of 4-(4-butylphenyl)aniline, the aniline (B41778) and biphenyl (B1667301) moieties can act as synthons for various noncovalent interactions.

Noncovalent Interactions in Directed Assembly (e.g., π-stacking, Hydrogen Bonding)

The self-assembly of molecules containing the this compound motif is governed by a variety of noncovalent interactions. The most significant of these are hydrogen bonding and π-stacking.

The interplay between hydrogen bonding and π-stacking is crucial. For example, hydrogen-bonded aggregates can subsequently stack upon one another, leading to the formation of larger assemblies. nih.gov This synergistic effect is a powerful tool in directing the self-assembly process.

Metallo-Supramolecular Architectures and Coordination Chemistry

The aniline nitrogen atom in this compound can act as a ligand, coordinating to metal centers to form metallo-supramolecular architectures. This coordination-driven self-assembly is a highly effective strategy for constructing discrete two- and three-dimensional structures with well-defined shapes and sizes, such as metallacycles and metallacages. nih.gov

The coordination of aniline and its derivatives to various metal ions, including palladium, nickel, and copper, has been well-documented. organic-chemistry.orgacs.orgrsc.org The resulting complexes can range from simple mononuclear species to complex coordination polymers. The flexibility of the ligand and the coordination geometry of the metal ion play a crucial role in determining the final architecture. For instance, using bent ditopic ligands similar in some respects to the shape of this compound can lead to the formation of zigzag chains, layers, or even complex 3D networks. rsc.org

In the context of this compound, the molecule could potentially act as a monodentate ligand through its aniline nitrogen. Derivatives of this molecule, where additional coordinating groups are introduced, could function as multidentate ligands, leading to more intricate and stable metallo-supramolecular structures. The resulting architectures can exhibit interesting photophysical properties, such as aggregation-induced emission, which are influenced by the nature of the ligands and the metal center. nih.gov

Metal IonPotential Coordination GeometryResulting Supramolecular Structure
Palladium(II)Square PlanarDiscrete metallacycles, coordination polymers
Nickel(II)Octahedral, Square PlanarPolymeric chains, mononuclear complexes
Copper(I/II)Tetrahedral, Square Planar, OctahedralDiscrete complexes, dimers, 1D coordination polymers
Silver(I)Linear, Trigonal Planar, TetrahedralCoordination polymers with varied topologies
Cadmium(II)Tetrahedral, Octahedral2D layers, 3D networks

This table presents potential coordination scenarios based on the known chemistry of aniline-type ligands and various metal ions.

Self-Organization and Hierarchical Structure Formation

Self-organization is the spontaneous emergence of ordered structures from a disordered state. In the context of this compound, this process can lead to the formation of hierarchical structures, where order exists at multiple length scales. A prime example of this is the formation of liquid crystalline phases. Molecules with a rigid core and flexible peripheral chains, such as this compound, are known as mesogens and are prone to forming liquid crystals. nih.govnih.gov

The segregation of the rigid aromatic cores from the flexible butyl chains can drive the microphase separation, leading to the formation of layered (smectic) or directionally ordered (nematic) phases. whiterose.ac.uk The specific type of liquid crystalline phase formed depends on factors such as temperature and molecular geometry. The butyl chain, in particular, can influence the packing and ordering of the molecules, with longer or bulkier chains favoring the formation of more ordered phases.

This self-organization is not limited to the bulk material. On surfaces, molecules of this compound can form self-assembled monolayers (SAMs), where the molecules adopt a specific orientation with respect to the substrate. nih.gov The formation of these ordered two-dimensional structures is driven by a combination of molecule-substrate and intermolecular interactions. The study of such surface-confined self-assembly is crucial for applications in molecular electronics and nanotechnology. The principles of self-assembly and self-organization are fundamental to creating new functional materials with tailored properties, leveraging the intrinsic ability of molecules like this compound to form complex, ordered systems. frontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.